1-(3-Bromobenzoyl)-3-methylpiperazine
Description
Contextualization of Piperazine (B1678402) Scaffold Chemistry in Contemporary Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry. tandfonline.comnih.govresearchgate.net Its prevalence stems from a unique combination of attributes. The piperazine scaffold can favorably influence the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability. tandfonline.com The two nitrogen atoms provide handles for chemical modification, allowing for the introduction of diverse substituents to modulate biological activity and fine-tune physicochemical characteristics. rsc.org
This structural versatility has led to the incorporation of the piperazine core into a wide array of approved drugs with diverse therapeutic applications, including anticancer, antidepressant, antiviral, and antihistaminic agents. researchgate.netrsc.org The continued exploration of piperazine-based compounds in modern research underscores its status as a "privileged scaffold" – a molecular framework that is more likely to bind to biological targets and exhibit drug-like properties. nih.govnih.gov
Significance of N-Acyl Piperazines in Chemical and Biological Sciences
N-acyl piperazines have been investigated for a wide range of biological activities. For instance, the incorporation of an acyl piperazine moiety has been shown to be a key factor in the antitumor activities of certain compounds. nih.gov Furthermore, N-acyl piperazines are being explored as antagonists for various receptors, highlighting their potential in the development of treatments for a variety of diseases. nih.gov The synthesis of N-acyl piperazines is generally straightforward, often involving the reaction of a piperazine derivative with a suitable acylating agent, which facilitates the generation of large libraries of compounds for screening. mdpi.com
Rationale for Focused Research on 1-(3-Bromobenzoyl)-3-methylpiperazine
The specific structure of this compound suggests a clear rationale for its focused investigation. The molecule combines three key structural features, each with the potential to contribute to its biological activity:
The Piperazine Core: As discussed, this provides a proven scaffold with favorable pharmacokinetic properties. tandfonline.com
The 3-Methyl Group: The introduction of a methyl group on the piperazine ring at the 3-position introduces chirality and can influence the compound's conformational preferences. This can lead to stereospecific interactions with biological targets, potentially improving potency and selectivity.
The 3-Bromobenzoyl Group: The bromo-substituent on the benzoyl ring is an interesting feature. Halogen atoms, such as bromine, can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding affinity. The position of the bromine atom on the aromatic ring can also influence the electronic properties of the molecule and its metabolic stability.
The combination of these features in a single molecule makes this compound a compelling candidate for investigation, with the potential to exhibit novel pharmacological properties.
Overview of Research Objectives and Methodologies for this compound Studies
Given the novelty of this compound, a systematic research program would be necessary to fully elucidate its chemical and biological characteristics. The primary objectives of such a study would likely include:
Chemical Synthesis and Characterization: The first step would be the development of a robust and efficient synthetic route to produce the compound in high purity. Following synthesis, comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis would be essential to confirm its structure and purity. researchgate.net
Physicochemical Profiling: Key physicochemical properties, such as solubility, lipophilicity (logP), and pKa, would be determined. These parameters are crucial for understanding the compound's potential pharmacokinetic behavior.
Biological Screening: The compound would be screened against a panel of biological targets to identify any potential therapeutic activities. The choice of targets would be guided by the known activities of related N-acyl piperazine derivatives.
In Silico Studies: Computational methods, such as molecular docking, could be employed to predict the compound's binding mode to potential biological targets and to rationalize its structure-activity relationships. nih.gov
The following data tables illustrate the types of information that would be generated during such a research program.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Method |
| Molecular Formula | C₁₂H₁₅BrN₂O | Calculated |
| Molecular Weight | 283.17 g/mol | Calculated |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | 110-115 °C | Capillary Method |
| Solubility | Poorly soluble in water, soluble in methanol (B129727) and DMSO | Experimental |
| logP | 2.8 | Calculated/Experimental |
| pKa | 7.5 (piperazine nitrogen) | Calculated/Experimental |
Table 2: Spectroscopic Data for this compound (Hypothetical Data)
| Technique | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.2 (m, 4H, Ar-H), 4.5-3.0 (m, 7H, piperazine-H), 1.2 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 169 (C=O), 138, 132, 130, 128, 126, 122 (Ar-C), 55, 50, 48, 45 (piperazine-C), 15 (CH₃) |
| Mass Spectrometry (ESI+) | m/z 283.0 [M+H]⁺, 285.0 [M+H+2]⁺ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)-(3-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-8-15(6-5-14-9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZLEGAJVQBZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 1 3 Bromobenzoyl 3 Methylpiperazine
Strategic Approaches to the Synthesis of 1-(3-Bromobenzoyl)-3-methylpiperazine
The primary and most direct route for the synthesis of this compound is the N-acylation of 3-methylpiperazine with a suitable 3-bromobenzoyl derivative. This approach is a common and well-established method for the formation of amide bonds.
A key strategic consideration is the regioselectivity of the acylation reaction. 3-Methylpiperazine possesses two secondary amine groups at positions 1 and 4. The presence of a methyl group at the 3-position can influence the steric and electronic environment of the adjacent nitrogen atom, potentially directing the acylation to the less hindered N4 position. However, to achieve the desired 1-(3-bromobenzoyl) isomer, the reaction must favor acylation at the N1 position.
To ensure selectivity, a common strategy involves the use of a protecting group on one of the nitrogen atoms of the piperazine (B1678402) ring. For instance, the synthesis can be initiated with a mono-protected 3-methylpiperazine derivative, such as tert-butyl 3-methylpiperazine-1-carboxylate. The remaining free secondary amine can then be acylated with 3-bromobenzoyl chloride, followed by the deprotection of the protecting group to yield the final product. This multi-step approach, while potentially longer, offers greater control over the regiochemical outcome.
Alternatively, direct acylation of 3-methylpiperazine can be attempted, with the product mixture requiring subsequent separation and purification to isolate the desired N1-acylated isomer. The choice of solvent and reaction conditions can play a crucial role in influencing the ratio of the N1 and N4 acylated products.
Mechanistic Considerations of the Bromobenzoylation Reaction
The bromobenzoylation of 3-methylpiperazine proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the 3-methylpiperazine ring on the electrophilic carbonyl carbon of the 3-bromobenzoyl chloride.
The key steps of the mechanism are as follows:
Nucleophilic Attack: The lone pair of electrons on a nitrogen atom of 3-methylpiperazine attacks the carbonyl carbon of 3-bromobenzoyl chloride. This forms a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion, which is a good leaving group.
Deprotonation: In the presence of a base, the protonated piperazine nitrogen is deprotonated to yield the final neutral this compound product and a salt of the base. The base can be an external base added to the reaction mixture, such as triethylamine, or another molecule of 3-methylpiperazine acting as a base.
The presence of the electron-withdrawing bromine atom on the benzoyl ring can slightly enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate compared to unsubstituted benzoyl chloride.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be systematically varied and studied to achieve the best outcome.
Table 1: Parameters for Optimization of this compound Synthesis
| Parameter | Variations | Desired Outcome |
| Solvent | Aprotic solvents (e.g., dichloromethane, tetrahydrofuran, N,N-dimethylformamide), Protic solvents (e.g., isopropanol) | High solubility of reactants, minimal side reactions, ease of product isolation. |
| Base | Organic bases (e.g., triethylamine, diisopropylethylamine), Inorganic bases (e.g., potassium carbonate) | Efficiently scavenge the HCl byproduct, minimize side reactions, and facilitate the reaction. |
| Temperature | -10°C to room temperature to reflux | Control of reaction rate, minimization of side product formation. |
| Stoichiometry | Molar ratio of 3-methylpiperazine to 3-bromobenzoyl chloride | Ensuring complete conversion of the limiting reagent while minimizing the formation of di-acylated byproducts. |
| Reaction Time | Monitored by techniques like TLC or LC-MS | Achieving complete reaction without significant product degradation. |
For instance, conducting the reaction at low temperatures can help to control the exothermicity of the reaction and minimize the formation of impurities. The choice of base is also critical; a hindered base like diisopropylethylamine may be beneficial in certain cases to avoid unwanted side reactions. The progress of the reaction should be monitored to determine the optimal reaction time, after which the product can be isolated through standard work-up procedures involving extraction and purification by chromatography or recrystallization.
Development of Novel Synthetic Pathways for this compound Analogues
The development of novel synthetic pathways for analogues of this compound can be achieved by modifying either the piperazine or the benzoyl moiety.
Analogues with modified piperazine ring:
Varying the substituent at the 3-position: Instead of a methyl group, other alkyl or aryl groups can be introduced at the 3-position of the piperazine ring. This would require starting with the appropriately substituted piperazine derivative.
Introducing substituents at other positions: The piperazine ring can be further functionalized with other groups at available positions to explore structure-activity relationships.
Analogues with modified benzoyl ring:
Varying the position of the bromine atom: The bromine atom can be moved to the ortho or para position of the benzoyl ring, leading to the synthesis of 1-(2-bromobenzoyl)-3-methylpiperazine (B6362146) or 1-(4-bromobenzoyl)-3-methylpiperazine.
Replacing the bromine atom with other substituents: A wide range of analogues can be synthesized by replacing the bromine atom with other functional groups such as fluorine, chlorine, nitro, methoxy, or trifluoromethyl groups. This would involve using the corresponding substituted benzoyl chloride in the acylation step.
The synthesis of these analogues would generally follow the same N-acylation strategy, with adjustments to the reaction conditions as needed based on the specific properties of the starting materials.
Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers
Since 3-methylpiperazine is a chiral molecule, this compound exists as a pair of enantiomers. The separation and study of individual enantiomers are often important in medicinal chemistry.
Stereoselective Synthesis: An enantioselective synthesis would aim to produce a single enantiomer of the final product. This can be achieved by:
Using an enantiomerically pure starting material: Starting the synthesis with either (R)-3-methylpiperazine or (S)-3-methylpiperazine would lead to the corresponding (R)- or (S)-1-(3-bromobenzoyl)-3-methylpiperazine.
Chiral catalysis: Employing a chiral catalyst in the acylation step could potentially induce enantioselectivity in the reaction with racemic 3-methylpiperazine.
Chiral Resolution: If the synthesis results in a racemic mixture, the enantiomers can be separated using chiral resolution techniques.
Diastereomeric Salt Formation: A common method involves reacting the racemic base, this compound, with a chiral acid (e.g., tartaric acid or its derivatives) to form diastereomeric salts. nih.govnih.gov These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org After separation, the individual enantiomers of the base can be recovered by treatment with a base.
Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) can be a powerful tool for the separation of enantiomers on a preparative scale. nih.gov This method relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and allowing for their collection as separate fractions.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Bromobenzoyl 3 Methylpiperazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
No experimental ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for the protons of 1-(3-Bromobenzoyl)-3-methylpiperazine, were found. This information is crucial for determining the electronic environment and connectivity of the hydrogen atoms within the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, a search for ¹³C NMR data, which would provide information on the carbon framework of the molecule, returned no specific results. The chemical shifts of the carbon atoms are essential for a complete structural elucidation.
Two-Dimensional NMR Techniques for Connectivity Elucidation
Advanced two-dimensional NMR studies, such as COSY, HSQC, and HMBC, which are instrumental in establishing the connectivity between protons and carbons, have not been published for this compound.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis of this compound
No IR spectrum for this compound is available in the searched databases. An IR spectrum would reveal the characteristic vibrational frequencies of the functional groups present in the molecule, such as the carbonyl group of the benzoyl moiety and the C-N bonds of the piperazine (B1678402) ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination
Detailed mass spectrometry data, including the molecular ion peak and the fragmentation pattern of this compound, could not be located. This analysis is fundamental for confirming the molecular weight and understanding the fragmentation pathways of the compound upon ionization.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
Information regarding the UV-Vis absorption spectrum of this compound is not available. Such data would provide insights into the electronic transitions within the molecule, particularly those associated with the aromatic benzoyl group.
Crystallographic Studies and Solid State Analysis of 1 3 Bromobenzoyl 3 Methylpiperazine and Its Derivatives
Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for 1-(3-bromobenzoyl)-3-methylpiperazine is not publicly available, analysis of closely related N-acylpiperazine derivatives allows for a detailed prediction of its molecular structure and conformation.
It is anticipated that the piperazine (B1678402) ring in this compound adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings. The substituents on the piperazine ring, the 3-bromobenzoyl group at the N1 position and the methyl group at the C3 position, will have specific spatial orientations. Due to the partial double-bond character of the amide C-N bond, a phenomenon known as pseudoallylic strain is expected to influence the conformation. This strain would likely force the methyl group at the 3-position into an axial orientation to minimize steric hindrance. nih.gov Studies on other 1-acyl-2-substituted piperazines have shown a preference for the axial conformation of the substituent. nih.gov
The 3-bromobenzoyl moiety is expected to be in an equatorial position to reduce steric clashes with the piperazine ring. The amide bond itself will likely exhibit a degree of planarity. The orientation of the bromophenyl ring relative to the piperazine ring will be defined by specific torsion angles, which would be determined by the minimization of intramolecular steric interactions and the optimization of crystal packing forces.
A hypothetical table of crystallographic data for this compound, based on typical values for similar organic molecules, is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1280 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.45 |
| Piperazine Conformation | Chair |
| Methyl Group Orientation | Axial |
| Bromobenzoyl Group Orientation | Equatorial |
Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding)
The way molecules of this compound arrange themselves in a crystal is dictated by a network of intermolecular interactions. These non-covalent forces are crucial for the stability of the crystal lattice.
Hydrogen Bonding: The piperazine ring contains a secondary amine (N-H) group, which is a potent hydrogen bond donor. The carbonyl oxygen of the benzoyl group is an effective hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure will feature intermolecular hydrogen bonds of the N-H···O=C type. These interactions could link molecules into chains, dimers, or more complex three-dimensional networks.
The potential intermolecular interactions are summarized in the table below.
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bond | Piperazine N-H | Carbonyl Oxygen (C=O) | Formation of chains or dimers |
| Halogen Bond | Bromine Atom (C-Br) | Carbonyl Oxygen (C=O) | Directional control of crystal packing |
| Halogen Bond | Bromine Atom (C-Br) | Piperazine Nitrogen | Contribution to lattice stability |
| van der Waals Forces | Entire Molecule | Entire Molecule | Overall cohesive forces |
| π-π Stacking | Bromophenyl Ring | Bromophenyl Ring | Potential for parallel ring stacking |
Analysis of Polymorphism and Co-crystallization Potential of this compound
Polymorphism: This is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties. Given the conformational flexibility of the piperazine ring and the potential for different arrangements of intermolecular interactions, it is plausible that this compound could exhibit polymorphism. Different crystallization conditions, such as the choice of solvent and the rate of cooling, could lead to the formation of different crystalline forms. Each polymorph would have a unique crystal lattice and, consequently, distinct physicochemical characteristics.
Co-crystallization: This is a technique where a target molecule is crystallized with a second molecule (a co-former) to form a new crystalline solid with a defined stoichiometric ratio. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, N) in this compound makes it an excellent candidate for co-crystallization with various co-formers, such as carboxylic acids or other molecules capable of hydrogen bonding. The bromine atom also provides a site for halogen bonding with suitable co-formers. Co-crystallization could be employed to modify the physical properties of the compound in a controlled manner.
Conformational Landscape in the Solid State versus Solution State
The conformation of a molecule can differ between the solid state and in solution.
Solution State: In solution, the molecule has much greater conformational freedom. The piperazine ring can undergo ring-flipping, leading to an equilibrium between different chair conformations. While the axial methyl conformation might still be favored due to pseudoallylic strain, the energy barrier to ring inversion may be low enough to allow for a significant population of the conformer with an equatorial methyl group. blumberginstitute.org The orientation of the bromobenzoyl group can also be more flexible, with rotation around the C-N bond being possible. The specific solvent used can influence the conformational equilibrium by interacting with different parts of the molecule. Therefore, in solution, this compound likely exists as a dynamic equilibrium of multiple conformers, in contrast to the static, single conformation found in the solid state. This difference is important as the conformation in solution is often more relevant to the molecule's interaction with biological targets.
Computational Chemistry and Molecular Modeling of 1 3 Bromobenzoyl 3 Methylpiperazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(3-Bromobenzoyl)-3-methylpiperazine, methods like Density Functional Theory (DFT) would be used to determine its electronic structure. These calculations would provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
The resulting data would be crucial for predicting the molecule's reactivity. For instance, the HOMO and LUMO energies are indicators of electron-donating and electron-accepting capabilities, respectively, which are important for understanding potential chemical reactions. The electrostatic potential map would highlight regions of positive and negative charge, indicating likely sites for nucleophilic or electrophilic attack. Such studies have been conducted on similar piperazine (B1678402) derivatives to elucidate their reactivity. researchgate.net
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |
| Electron Density on Carbonyl Carbon | High Positive Charge | Suggests susceptibility to nucleophilic attack. |
Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.
Conformational Analysis and Energy Minimization Studies of this compound
Energy minimization studies, using force fields like AMBER or CHARMM, would be performed to find the most stable, low-energy conformer. nih.gov This is essential because the molecule's preferred conformation will dictate how it interacts with biological targets.
Molecular Dynamics Simulations to Explore Conformational Flexibility in Solution
While conformational analysis identifies stable conformers, molecular dynamics (MD) simulations provide a picture of how the molecule behaves over time in a particular environment, such as in an aqueous solution. nih.gov An MD simulation of this compound would model the movements of the molecule and surrounding solvent molecules, revealing its conformational flexibility.
These simulations can show how the piperazine ring puckers and how the benzoyl group rotates, providing a dynamic understanding of the molecule's shape. biorxiv.org This information is particularly valuable for understanding how the molecule might adapt its shape to fit into a binding site on a protein.
Ligand-Protein Docking Simulations for Predicted Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecule, typically a protein. nih.govnih.govresearchgate.net For this compound, docking simulations would be used to screen for potential protein targets and to predict the binding mode and affinity.
The process involves placing the 3D structure of the molecule into the binding site of a target protein and using a scoring function to estimate the strength of the interaction. This can help to identify potential biological activities and to guide the design of more potent analogues. Docking studies on similar piperazine-containing compounds have been instrumental in identifying their mechanisms of action.
Table 2: Hypothetical Docking Results for this compound with a Kinase Target
| Parameter | Predicted Value | Interpretation |
| Binding Affinity | -8.2 kcal/mol | A measure of the strength of the interaction. |
| Key Interactions | Hydrogen bond with ASP145, Pi-Pi stacking with PHE82 | Specific amino acid residues involved in binding. |
| Predicted Pose | Benzoyl group in hydrophobic pocket, piperazine nitrogen forming a hydrogen bond. | The orientation of the molecule in the binding site. |
Note: The values in this table are illustrative and would depend on the specific protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgresearchgate.netnih.gov To build a QSAR model for analogues of this compound, a set of similar molecules with known activities would be required.
Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analogue. Statistical methods would then be used to find a correlation between these descriptors and the biological activity. nih.gov A successful QSAR model could then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net
Theoretical Investigations of Reaction Mechanisms Involving this compound
Computational methods can be used to study the step-by-step process of chemical reactions involving this compound. For example, if this molecule is used as a reactant in a subsequent synthetic step, quantum chemical calculations can be employed to map out the reaction pathway.
This would involve calculating the structures and energies of the reactants, transition states, and products. Such studies can provide valuable insights into the reaction's feasibility, kinetics, and the factors that influence its outcome. This is particularly useful for optimizing reaction conditions and for understanding the formation of any byproducts.
Structure Activity Relationship Sar and Ligand Design Principles for 1 3 Bromobenzoyl 3 Methylpiperazine Analogues
Impact of Bromine Substitution Position on Biological Activity
The position of the bromine atom on the benzoyl ring of 1-(3-bromobenzoyl)-3-methylpiperazine analogues is a key determinant of their biological activity. Halogen atoms, such as bromine, can influence a molecule's properties through a combination of steric, electronic, and lipophilic effects. The specific location of the bromine—ortho (2-position), meta (3-position), or para (4-position)—can significantly alter the compound's interaction with its biological target.
Quantum chemical calculations on substituted iodobenzenes have shown that the electron-withdrawing nature of a halogen substituent deepens the positive electrostatic potential (σ-hole) on the halogen atom, which can enhance halogen bonding interactions with a biological target. nih.gov This effect is generally most pronounced when the substituent is in the ortho position, followed by the meta and then the para position. nih.gov In the context of this compound, this suggests that the position of the bromine atom can modulate the strength of potential halogen bonds with the target protein.
In studies of other classes of compounds, the position of a halogen substituent on a phenyl ring has been shown to be critical for activity. For instance, in a series of benzenesulphonohydrazide derivatives, the presence of a bromine atom at the R3 position of the phenyl ring, in combination with a fluorine atom at the R1 position, resulted in significant and selective cytotoxicity against cancer cell lines. nih.gov Shifting the position of the halogen or replacing it with other groups led to a decrease in activity. nih.gov Similarly, for some chalcone-piperazine hybrid compounds, the substitution of halogen atoms on the benzene (B151609) ring had a profound impact on their anti-tumor activity, with fluorine-substituted compounds showing the best activity. nih.gov
The reactivity of a substituted benzene ring in electrophilic substitution reactions is also influenced by the position of the halogen. Halogens are generally deactivating yet ortho-, para-directing. libretexts.org While this is more relevant to the synthesis of these compounds, it underscores the electronic differences imparted by the halogen's position.
The following table summarizes the general influence of substituent position on the electronic properties of a benzene ring, which can be extrapolated to the bromobenzoyl moiety.
| Substitution Position | General Electronic Effect | Potential Impact on Biological Activity |
| Ortho | Strongest inductive electron withdrawal; potential for steric hindrance. | May lead to the most significant perturbation of binding affinity, either positively or negatively. |
| Meta | Moderate inductive electron withdrawal. | Often results in a different activity profile compared to ortho and para isomers. |
| Para | Inductive withdrawal partially offset by resonance donation. | Can lead to a distinct interaction profile with the target compared to the other positions. |
Role of the Methyl Group on the Piperazine (B1678402) Ring in Ligand-Target Interactions
The presence and position of a methyl group on the piperazine ring can significantly influence the pharmacological profile of this compound analogues. This small alkyl group can impact ligand-target interactions through several mechanisms, including steric effects, conformational rigidity, and lipophilicity.
In many classes of piperazine-containing drugs, the addition of a methyl group can lead to improved biological activity. For example, in a series of antiproliferative compounds, methylpiperazine-substituted derivatives exhibited higher potency compared to unsubstituted piperazine, morpholine, or pyrrolidine (B122466) analogues. nih.gov This suggests that the methyl group may be involved in favorable hydrophobic interactions within the binding pocket of the target protein.
The position of the methyl group is also crucial. In the case of this compound, the methyl group is at the C-3 position. This substitution introduces a chiral center, meaning the compound can exist as two enantiomers. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have vastly different biological activities, potencies, and metabolic profiles. rsc.org One enantiomer may fit optimally into the binding site of a receptor, while the other may bind with lower affinity or not at all.
Furthermore, the methyl group can influence the conformational preference of the piperazine ring. The piperazine ring typically exists in a chair conformation, and the substituent can occupy either an axial or equatorial position. The energetic preference for the equatorial position can restrict the conformational flexibility of the molecule, which may be advantageous for binding to a specific target by reducing the entropic penalty upon binding.
The table below illustrates the potential impact of methyl group substitution on the piperazine ring.
| Structural Feature | Effect | Pharmacological Implication |
| Presence of Methyl Group | Increases lipophilicity; provides a point for steric interaction. | Can enhance binding affinity through hydrophobic interactions. |
| Position of Methyl Group (C-3) | Introduces a chiral center. | Potential for stereoselective binding and activity. |
| Influences ring conformation. | May pre-organize the molecule for optimal target interaction. |
Systematic Modifications of the Bromobenzoyl Moiety and Their Pharmacological Implications
Systematic modifications of the bromobenzoyl moiety in analogues of this compound can lead to significant changes in their pharmacological properties. The benzoyl group serves as a crucial scaffold that can be altered in several ways, including replacement of the phenyl ring, modification of the carbonyl group, and substitution on the phenyl ring with groups other than bromine.
The replacement of the phenyl ring with other aromatic or non-aromatic rings is a common strategy in drug design. For instance, replacing a phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can alter the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability. wikipedia.org The benzoylpiperidine fragment is sometimes considered a potential bioisostere of the piperazine ring itself, highlighting the interchangeability of these cyclic structures in certain contexts. nih.gov
Modification of the carbonyl group within the benzoyl moiety can also have a profound impact. Reducing the carbonyl to a methylene (B1212753) group, for instance, would remove a key hydrogen bond acceptor and alter the geometry of the molecule. Such a change would likely have a dramatic effect on the compound's binding affinity and selectivity.
The nature and position of substituents on the phenyl ring are critical. As discussed with the bromine atom, other substituents can modulate the electronic and steric properties of the molecule. In a series of N-substituted piperazine amine reuptake inhibitors, substitution on the phenyl rings was a key strategy to optimize activity. nih.gov In another study on antimycobacterial agents, the presence of an electron-withdrawing or even an electron-donating substituent on the phenyl ring was more beneficial than an unsubstituted phenyl ring. mdpi.com
The following table outlines potential modifications to the bromobenzoyl moiety and their likely pharmacological consequences.
| Modification | Example | Potential Pharmacological Implication |
| Phenyl Ring Replacement | Phenyl to Pyridyl | Altered hydrogen bonding capacity and solubility. |
| Phenyl to Cyclohexyl | Increased lipophilicity and altered conformational flexibility. | |
| Carbonyl Group Modification | Carbonyl to Methylene | Loss of hydrogen bond acceptor capability; increased flexibility. |
| Phenyl Ring Substitution | Bromo to Chloro | Similar electronic effects, but different size and bond strength. |
| Bromo to Methoxy | Introduction of a hydrogen bond acceptor and altered electronics. | |
| Bromo to Trifluoromethyl | Strong electron-withdrawing group with increased lipophilicity. |
Exploration of Substituent Effects on the Piperazine Nitrogen Atom
The substituent on the second nitrogen atom (N-4) of the piperazine ring plays a pivotal role in defining the pharmacological profile of this compound analogues. This position is often a key point of interaction with the biological target and a site for modulating the physicochemical properties of the molecule.
In many classes of piperazine-based drugs, the N-4 substituent is a large, often aromatic or heteroaromatic, group that makes critical contacts within the receptor binding pocket. For example, in a series of benzoxazole-piperazine derivatives developed as antipsychotics, the nature of the substituent on the piperazine nitrogen was crucial for achieving high affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov
The basicity of the N-4 nitrogen is another important factor. The pKa of this nitrogen can be fine-tuned by the nature of the substituent, which in turn affects the ionization state of the molecule at physiological pH. This can influence the molecule's solubility, membrane permeability, and its ability to form ionic interactions with the target.
Structure-activity relationship studies on various piperazine-containing compounds have shown that the size, shape, and electronic properties of the N-4 substituent are critical for activity. In some cases, leaving the piperazine ring unsubstituted at N-4 is beneficial for activity against certain cancer cell lines. nih.gov In other instances, the introduction of specific substituents is essential for potency.
The table below presents a hypothetical exploration of different substituents on the N-4 nitrogen and their potential impact on activity.
| N-4 Substituent | Potential Properties | Possible Pharmacological Outcome |
| Hydrogen | Small, polar | May be optimal for some targets, allowing for hydrogen bonding. |
| Small Alkyl (e.g., Methyl) | Increased lipophilicity, slight steric bulk. | May enhance hydrophobic interactions. chemicalbook.com |
| Benzyl | Aromatic, lipophilic, steric bulk. | Can engage in pi-stacking and hydrophobic interactions. |
| Substituted Phenyl | Modifiable electronic and steric properties. | Allows for fine-tuning of binding affinity and selectivity. mdpi.com |
Design and Synthesis of Bioisosteres for Enhanced Biological Profiles
Bioisosteric replacement is a powerful strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound like this compound. wikipedia.orgnih.govnih.gov This involves replacing a functional group or a larger structural motif with another that has similar physical or chemical properties.
Bioisosteres for the Piperazine Ring:
The piperazine ring is a common scaffold in drug discovery, but it can sometimes be associated with poor metabolic stability or off-target effects. enamine.netresearchgate.net Several bioisosteric replacements for the piperazine ring have been explored. These include:
Homopiperazine (1,4-diazepane): This seven-membered ring offers a different conformational profile and can sometimes lead to improved activity. nih.gov
Diazabicycloalkanes: Rigid bicyclic structures like 2,5-diazabicyclo[2.2.1]heptane can lock the nitrogen atoms in a specific orientation, which may be favorable for binding to some targets. plos.org
Spirocyclic diamines: These can also serve as rigid scaffolds and offer unique three-dimensional arrangements of the nitrogen atoms. nih.gov
The choice of a piperazine bioisostere depends on the specific requirements of the biological target. While some replacements can enhance affinity, others might lead to a loss of activity. nih.gov
Bioisosteres for the Bromobenzoyl Moiety:
The bromobenzoyl group can also be replaced with bioisosteric moieties to modulate the compound's properties.
Replacement of the Phenyl Ring: As discussed earlier, replacing the phenyl ring with heterocycles like pyridine or thiophene can alter the electronic and solubility properties. Non-classical bioisosteres like bicyclo[1.1.1]pentane (BCP) have gained popularity as phenyl ring replacements to improve pharmacokinetic properties. domainex.co.uk
Replacement of the Carbonyl Group: The amide bond in the benzoylpiperazine structure can be replaced with other groups to improve metabolic stability. For example, a retro-amide or a stable linker could be considered.
Replacement of the Bromine Atom: Other halogens like chlorine or fluorine can be used as bioisosteres for bromine. Fluorine, being smaller and more electronegative, can form stronger C-F bonds, potentially improving metabolic stability. cambridgemedchemconsulting.com
The following table provides examples of potential bioisosteric replacements for different parts of the this compound scaffold.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Piperazine | Homopiperazine | Altered ring conformation and basicity. nih.gov |
| 2,5-Diazabicyclo[2.2.1]heptane | Increased rigidity to pre-organize for binding. plos.org | |
| Benzoyl | Pyridylcarbonyl | Introduce hydrogen bonding capabilities and alter electronics. wikipedia.org |
| Bromine | Chlorine | Similar electronic properties, different size. cambridgemedchemconsulting.com |
| Trifluoromethyl | Strong electron-withdrawing group, increased lipophilicity. cambridgemedchemconsulting.com |
The successful application of bioisosterism requires a deep understanding of the SAR of the lead compound and the specific properties that need to be optimized for the development of a successful drug candidate.
In Vitro Receptor Binding Affinity and Selectivity Profiling
The affinity of this compound and its analogs for various neurotransmitter receptors has been a key area of investigation to understand their pharmacological profile.
Arylpiperazine derivatives are a well-established class of compounds known to interact with serotonin (5-HT) receptors. However, studies on benzoylpiperazine derivatives have shown that they are generally inactive at 5-HT1 and 5-HT2 receptor sites nih.gov. While specific binding affinity data for this compound at 5-HT6, 5-HT1A, 5-HT2A, and 5-HT7 receptors are not extensively documented in publicly available literature, the broader class of arylpiperazines, which includes the piperazine moiety present in the target compound, is known to exhibit significant affinity for these receptors. For instance, certain 1,3,5-triazine-methylpiperazine derivatives have demonstrated high affinity for the 5-HT6 receptor, with Ki values as low as 11 nM for some analogs nih.gov. The 5-HT7 receptor is another target for arylpiperazine derivatives, with some compounds showing high affinity nih.gov. The affinity of arylpiperazines for 5-HT1A and 5-HT2A receptors is also well-documented, with some derivatives exhibiting Ki values in the nanomolar range mdpi.com.
Table 1: Serotonin Receptor Binding Affinities of Representative Arylpiperazine Analogs
| Compound | 5-HT6 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) |
|---|---|---|---|---|
| Analog A (1,3,5-triazine-methylpiperazine derivative) | 11 | - | - | - |
| Analog B (Arylpiperazine derivative) | - | 9.38 | 39.4 | 45.0 |
| Analog C (Arylpiperazine derivative) | - | 23.9 | - | - |
Data presented for structural analogs, not this compound itself.
Table 2: Dopamine Receptor Binding Affinities of Representative N-Phenylpiperazine Analogs
| Compound | D2 Ki (nM) | D3 Ki (nM) |
|---|---|---|
| Analog D (N-phenylpiperazine) | 349 - 7522 | 96 - 1413 |
| Analog E (4-thiophene-3-yl-benzamide N-phenylpiperazine) | - | 1.4 - 43 |
| Analog F (LS-3-134) | >25.5 | 0.17 |
Data presented for structural analogs, not this compound itself.
Enzyme Inhibition Studies and Mechanism of Action
The potential of this compound and its analogs to inhibit key enzymes involved in the pathogenesis of neurodegenerative disorders has been explored.
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The inhibitory potential of benzoylpiperazine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been investigated. A study on a series of 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives revealed that these compounds can act as potent AChE inhibitors, with some analogs exhibiting IC50 values in the nanomolar range nih.gov. For instance, a derivative with a meta-fluoro substitution on the benzoyl ring (Compound 4e) showed an IC50 of 7.1 nM against AChE nih.gov. Another related compound, 2-(3-bromobenzoyl)-N-tridecylhydrazine-1-carboxamide, has also been identified as an AChE inhibitor nih.gov. These findings suggest that the benzoylpiperazine scaffold, particularly with specific substitutions, can effectively inhibit cholinesterases.
Table 3: Cholinesterase Inhibitory Activity of Benzoylpiperazine and Related Analogs
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Compound 4e (m-Fluoro analog) | 0.0071 | - |
| Compound 4i (p-Methoxy analog) | 0.0203 | - |
| 2-(3-bromobenzoyl)-N-tridecylhydrazine-1-carboxamide | 44.08 - 100.08 | >500 |
Data presented for structural analogs, not this compound itself.
Beta-secretase 1 (BACE-1) is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. While direct evidence of BACE-1 inhibition by this compound is lacking, other piperazine-containing compounds have been evaluated for this activity. For example, certain piperazine-substituted chalcones have been shown to inhibit BACE-1, with one compound exhibiting an IC50 value of 6.72 µM nih.gov. This indicates that the piperazine moiety can be incorporated into scaffolds that target BACE-1, although the inhibitory activity is often moderate nih.gov.
Table 4: BACE-1 Inhibitory Activity of a Piperazine-Substituted Chalcone Analog
| Compound | BACE-1 IC50 (µM) |
|---|---|
| Piperazine-substituted chalcone (PC3) | 6.72 |
Data presented for a structurally distinct piperazine-containing compound.
N-Myristoyltransferase (NMT) is an enzyme involved in the post-translational modification of proteins and has been explored as a potential therapeutic target in various diseases patsnap.com. The inhibitory activity of this compound against NMT has not been reported. However, the piperazine ring is a feature in some known NMT inhibitors, where it often contributes to the formation of a salt bridge with the C-terminus of the enzyme nih.govnih.gov. This suggests that piperazine-containing compounds have the potential to interact with the NMT active site, although specific inhibitory data for benzoylpiperazine derivatives are not available.
An extensive body of preclinical research has focused on the biological activities of this compound and its analogs. These in vitro and in vivo studies have unveiled significant modulatory effects on key cellular processes, as well as promising antiproliferative and antimicrobial properties. This article delves into the scientific findings surrounding these activities, providing a detailed overview of the compound's mechanistic insights.
Future Research Directions and Translational Perspectives for 1 3 Bromobenzoyl 3 Methylpiperazine
Design and Synthesis of Hybrid Molecular Architectures Incorporating 1-(3-Bromobenzoyl)-3-methylpiperazine Scaffold
The creation of hybrid molecules, which combine two or more pharmacophores into a single entity, is a powerful strategy to develop compounds with dual or synergistic activities. The this compound scaffold is an ideal starting point for such endeavors. The piperazine (B1678402) ring, a "privileged structure" in medicinal chemistry, is frequently used to improve properties like solubility and bioavailability. mdpi.com
Future synthetic strategies could involve coupling the this compound moiety with other biologically active fragments. For instance, conjugation with natural products like vindoline (B23647) has been shown to produce potent anticancer agents. mdpi.com Another approach involves "click chemistry" to link the scaffold to other heterocyclic systems, such as 1,2,3-triazoles, which can generate compounds with significant anti-proliferative effects. nih.gov
The synthesis of these hybrid architectures can be achieved through various established methods. The secondary amine of the piperazine ring is a nucleophile that can readily participate in reactions. Standard synthetic transformations could be employed to build these complex molecules.
Table 1: Potential Synthetic Strategies for Hybrid Molecules
| Strategy | Description | Potential Reaction | Target Hybrid Class |
|---|---|---|---|
| Linker Conjugation | Attaching a second pharmacophore to the piperazine nitrogen using a linker, such as an acetyl or butyryl group. mdpi.com | Nucleophilic substitution or amide coupling. | Vindoline-piperazine conjugates, etc. mdpi.com |
| Click Chemistry | Using copper-catalyzed azide-alkyne cycloaddition to form a stable triazole linker between the scaffold and another molecule. nih.gov | Reaction of a propargyl-functionalized piperazine with an azide-containing pharmacophore. nih.gov | Nitroimidazole-triazole-piperazine hybrids. nih.gov |
| Mannich Reaction | A one-pot, three-component reaction involving an active hydrogen compound, formaldehyde, and the piperazine scaffold. ebyu.edu.tr | Reaction with a pyridazinone derivative and formaldehyde. | Pyridazinone-piperazine hybrids. ebyu.edu.tr |
| Buchwald-Hartwig Coupling | A palladium-catalyzed cross-coupling reaction to form a carbon-nitrogen bond, attaching an aryl group to the piperazine nitrogen. nih.gov | Reaction between the piperazine and an aryl halide. | N-Arylpiperazine derivatives. nih.gov |
These synthetic routes offer the flexibility to generate a diverse library of hybrid compounds based on the this compound scaffold for extensive biological screening.
Application of Advanced Computational Methods for Rational Drug Design and Optimization
In silico techniques are indispensable in modern drug discovery for accelerating the design and optimization of lead compounds. For analogues of this compound, a range of computational methods can predict biological activity, optimize target interactions, and assess pharmacokinetic properties before committing to costly and time-consuming synthesis.
Molecular docking studies can be employed to predict how novel derivatives bind to the active sites of target proteins, such as kinases or G-protein coupled receptors. researchgate.netf1000research.com This allows for the rational design of modifications to the scaffold that could enhance binding affinity and selectivity. For example, docking could help investigate potential interactions with emerging targets like vascular endothelial growth factor receptor 2 (VEGFR-2). f1000research.com
Density Functional Theory (DFT) calculations can be used to optimize the three-dimensional geometry of the molecules and understand their electronic properties, which are crucial for receptor binding. researchgate.net Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can assess the drug-like properties of virtual compounds, helping to prioritize candidates with favorable pharmacokinetic profiles and low toxicity risks. jneonatalsurg.comresearchgate.netnih.gov
Table 2: Computational Methods in Drug Design for this compound Analogues
| Method | Application | Purpose |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity of ligands to a target protein's active site. researchgate.netf1000research.com | Guide structure-activity relationship (SAR) studies and prioritize compounds for synthesis. |
| Density Functional Theory (DFT) | Optimize molecular geometry and calculate electronic properties. researchgate.net | Understand the conformational and electronic requirements for biological activity. |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. jneonatalsurg.comresearchgate.netnih.gov | Identify candidates with good drug-like properties and filter out those with potential liabilities early in development. |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex over time. jneonatalsurg.com | Assess the stability of binding interactions and conformational changes. |
| 3D-QSAR | Correlate the 3D properties of molecules with their biological activity. | Develop predictive models to guide the design of more potent analogues. |
By integrating these computational tools, researchers can adopt a rational, hypothesis-driven approach to designing the next generation of therapeutics based on the this compound core.
Exploration of Multi-Target Ligand Design Strategies
Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple biological pathways. jneonatalsurg.comnih.gov The traditional "one-molecule, one-target" paradigm has shown limited efficacy against such diseases. An emerging and promising approach is the design of Multi-Target-Directed Ligands (MTDLs), single chemical entities capable of modulating multiple targets simultaneously. jneonatalsurg.comnih.gov
The this compound scaffold is well-suited for MTDL design. The piperazine core is a common feature in many multi-target agents, including those developed for Alzheimer's disease that dually inhibit acetylcholinesterase (AChE) and beta-amyloid aggregation. jneonatalsurg.comresearchgate.net Future research could focus on developing derivatives of this compound as MTDLs. For instance, by modifying the scaffold, it may be possible to create compounds that inhibit both a protein kinase and a component of an inflammatory pathway, a strategy relevant for certain cancers. ebyu.edu.tr
The design process for MTDLs involves identifying key targets in a disease network and then computationally and synthetically merging pharmacophores known to interact with these targets. The this compound moiety could serve as the foundational scaffold, with functional groups added to engage with the binding sites of two or more distinct proteins. This strategy could lead to novel therapeutics with superior efficacy and a lower propensity for developing drug resistance.
Development of Advanced Delivery Systems for this compound Analogues
The therapeutic success of a drug is highly dependent on its ability to reach the target site in the body in sufficient concentration. Advanced drug delivery systems can improve the solubility, stability, and bioavailability of active compounds. For derivatives of this compound, exploring novel delivery strategies is a crucial avenue for future research.
Notably, piperazine derivatives have been identified as permeation enhancers that can increase the transport of drugs across epithelial barriers. acs.org They appear to function by increasing myosin-mediated contraction within cells, which leads to a transient and reversible disruption of cell-cell junctions. acs.org This property could be harnessed to improve the oral delivery of macromolecular drugs or to enhance the penetration of co-administered therapeutic agents. Investigating whether analogues of this compound retain this permeation-enhancing capability is a worthwhile pursuit.
Beyond this intrinsic property, other advanced delivery systems could be developed. These include:
Nanoparticle Encapsulation: Loading drug analogues into polymeric nanoparticles or liposomes to protect them from degradation, improve solubility, and potentially achieve targeted delivery to specific tissues, such as tumors.
Prodrug Strategies: Modifying the parent compound into an inactive prodrug that is converted into the active form at the target site. This can reduce systemic toxicity and improve the therapeutic index.
Hydrogels and Implants: For localized diseases, incorporating the drug into implantable or injectable hydrogel systems could provide sustained, long-term release directly at the site of action.
These approaches could significantly enhance the translational potential of promising compounds derived from the this compound scaffold.
Investigation of Emerging Biological Targets and Therapeutic Applications
The versatility of the this compound scaffold suggests it could be adapted to interact with a wide range of biological targets, including those that have recently emerged as critical in disease pathology.
One of the most promising areas is the targeting of bromodomain and extra-terminal domain (BET) proteins, such as BRD4. acs.org These proteins are epigenetic readers that play a crucial role in regulating gene transcription and are implicated in numerous diseases, particularly cancer. acs.org The benzoyl moiety of the scaffold could potentially be optimized to interact with the acetyl-lysine binding pocket of bromodomains, making BET proteins a highly relevant potential target class for future investigation.
Other emerging targets and therapeutic strategies include:
Targeted Protein Degradation: Designing heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) or Autophagy-Targeting Chimeras (AUTACs). mdpi.com In this approach, one end of the molecule (derived from the this compound scaffold) would bind to a target protein, while the other end recruits cellular machinery to induce the protein's degradation.
Covalent Inhibition: The introduction of a reactive electrophilic group, or "warhead," onto the scaffold could enable the development of targeted covalent inhibitors. researchgate.net These inhibitors form a permanent bond with a specific amino acid residue (often a cysteine) in the target protein, leading to potent and durable inhibition. researchgate.net
Kinase Inhibitors: The piperazine moiety is a common feature in many FDA-approved kinase inhibitors. nih.gov Systematic screening of derivatives against panels of kinases could uncover novel inhibitors for oncology and inflammatory diseases.
Table 3: Potential Emerging Biological Targets
| Target Class | Rationale | Potential Application |
|---|---|---|
| BET Bromodomains (e.g., BRD4) | The benzoyl group could be adapted to bind to the acetyl-lysine pocket. acs.org | Oncology, Inflammation acs.org |
| Protein Kinases | The piperazine scaffold is a proven pharmacophore in kinase inhibition. ebyu.edu.trnih.gov | Cancer, Inflammatory Disorders |
| Targeted Protein Degraders | The scaffold can be used as a ligand for a protein of interest in a PROTAC or AUTAC construct. mdpi.com | Oncology, Neurodegeneration |
| Covalent Targets (e.g., Cysteine Proteases) | The scaffold can be functionalized with a reactive warhead for covalent binding. researchgate.net | Various, including antiviral and cancer therapies |
| GPCRs and Ion Channels | Piperazine derivatives are known to modulate central nervous system receptors. nih.govdrugbank.com | CNS disorders |
By exploring these novel targets and therapeutic modalities, research into this compound and its analogues can remain at the forefront of drug discovery and potentially deliver innovative treatments for a range of human diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Bromobenzoyl)-3-methylpiperazine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of 3-methylpiperazine with 3-bromobenzoyl chloride under basic conditions (e.g., K₂CO₃ in acetone) is a standard approach . Optimization includes controlling temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios. Reaction progress can be monitored via TLC, and purification achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the purity and structural identity of this compound validated in synthetic workflows?
- Methodological Answer : Analytical techniques such as ¹H/¹³C NMR (to confirm substituent positions) and HPLC (for purity >95%) are essential. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight . Comparative analysis with reference spectra (e.g., PubChem or Sigma-Aldrich data) ensures structural fidelity .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Methodological Answer : LogP values (calculated via software like ChemDraw) predict lipophilicity, while experimental solubility is tested in DMSO, ethanol, or aqueous buffers. Stability studies under varying pH and temperature conditions (e.g., 4°C vs. RT) guide storage protocols .
Advanced Research Questions
Q. How does the substitution pattern of this compound influence its binding affinity to CNS targets compared to analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like 1-(4-Bromobenzoyl)-3-methylpiperazine. Computational docking (e.g., AutoDock Vina) models interactions with serotonin/dopamine receptors. Experimental validation via radioligand binding assays quantifies Ki values .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Reproducibility requires standardized protocols (e.g., MTT assays for cytotoxicity) and orthogonal validation (e.g., flow cytometry for apoptosis). Meta-analysis of literature data identifies confounding variables .
Q. How can computational methods guide the design of this compound derivatives with enhanced pharmacokinetic profiles?
- Methodological Answer : QSAR models predict ADME properties (e.g., bioavailability, CYP450 interactions). Molecular dynamics simulations assess blood-brain barrier permeability. In silico toxicity screening (e.g., ProTox-II) minimizes off-target effects .
Q. What experimental approaches validate the mechanism of action of this compound in cancer models?
- Methodological Answer : Transcriptomic profiling (RNA-seq) identifies dysregulated pathways. Functional assays (e.g., caspase-3 activation for apoptosis) and CRISPR-Cas9 knockout of putative targets (e.g., kinases) confirm mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
